(4Z)-2-(2-CHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Overview
Description
(4Z)-2-(2-CHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a suitable base, followed by cyclization with an appropriate amine and an oxidizing agent. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Base: Sodium hydroxide or potassium carbonate
- Oxidizing agent: Hydrogen peroxide or sodium hypochlorite
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-CHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form dihydrooxazoles.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium amide, thiourea
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrooxazoles
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(2-CHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(2-BROMOPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(2-FLUOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(2-METHOXYPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-2-(2-CHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom on the phenyl ring and the thiophene moiety contributes to its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-11-6-2-1-5-10(11)13-16-12(14(17)18-13)8-9-4-3-7-19-9/h1-8H/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNBYCBCFDMMKA-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=CS3)C(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=CS3)/C(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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